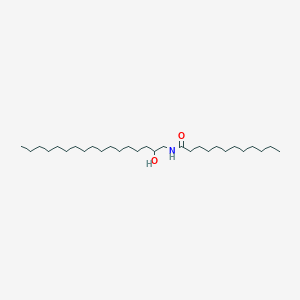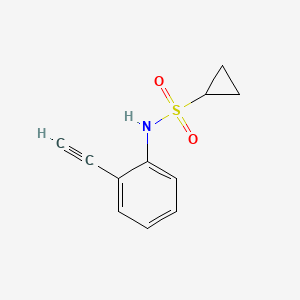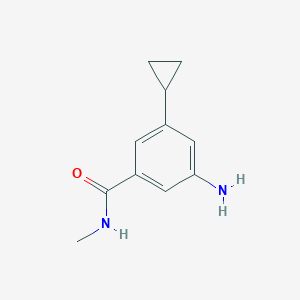
N-lauroyl-1-desoxyMethylsphinganine (M17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-lauroyl-1-desoxyMethylsphinganine, also known as N-dodecanoyl-1-desoxymethylsphinganine, is a bioactive lipid belonging to the sphingolipid family. It is commonly referred to as 1-desoxymethyldihydroceramide. This compound is notable for its role as a potent inhibitor of sphingolipid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-lauroyl-1-desoxyMethylsphinganine is synthesized through the N-acylation of 1-desoxymethylsphinganine. The reaction involves the use of fatty acyl-CoA and ceramide synthases (CerS) as catalysts . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of N-lauroyl-1-desoxyMethylsphinganine involves large-scale synthesis using similar N-acylation processes. The compound is produced in powder form and stored at -20°C to maintain its stability and bioactivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-lauroyl-1-desoxyMethylsphinganine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-lauroyl-1-desoxyMethylsphinganine. These derivatives have distinct chemical properties and biological activities .
Wissenschaftliche Forschungsanwendungen
N-lauroyl-1-desoxyMethylsphinganine has several scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and the effects of sphingolipid inhibitors.
Biology: It is used to investigate the role of sphingolipids in cellular processes, such as cell signaling, apoptosis, and membrane structure.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Wirkmechanismus
N-lauroyl-1-desoxyMethylsphinganine exerts its effects by inhibiting ceramide synthases (CerS), which catalyze the acylation of sphingoid bases using fatty acyl-CoA. This inhibition results in a decrease in desoxymethylsphinganine levels and an accumulation of sphinganine. The compound’s molecular targets include various enzymes involved in sphingolipid metabolism, and its pathways involve the regulation of sphingolipid biosynthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-C16-deoxysphinganine: Another N-acylated form of 1-deoxysphinganine with a longer fatty acyl chain.
N-C12-deoxysphingosine: A similar compound with a different sphingoid base structure.
N-C241-deoxysphingosine: A compound with an even longer fatty acyl chain and a double bond in the acyl chain.
Uniqueness
N-lauroyl-1-desoxyMethylsphinganine is unique due to its specific fatty acyl chain length (C12) and its potent inhibitory effects on sphingolipid metabolism. Its distinct chemical structure and biological activity make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C29H59NO2 |
|---|---|
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
N-(2-hydroxyheptadecyl)dodecanamide |
InChI |
InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32) |
InChI-Schlüssel |
WTQWTKLHSAHXCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)

![6-(Thiophen-3-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12067603.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)

![2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-](/img/structure/B12067614.png)
![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)



![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)


